molecular formula C26H50 B1604569 n,n-Bis(2-chloroethyl)-4-nitroaniline CAS No. 55743-71-0

n,n-Bis(2-chloroethyl)-4-nitroaniline

Cat. No.: B1604569
CAS No.: 55743-71-0
M. Wt: 362.7 g/mol
InChI Key: COJYJGCWESKHMR-UHFFFAOYSA-N
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Description

N,n-Bis(2-chloroethyl)-4-nitroaniline is a useful research compound. Its molecular formula is C26H50 and its molecular weight is 362.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RNA Metabolism Research

A study examines the effects of related compounds on RNA synthesis and processing in cultured cells. It found that these compounds inhibit the synthesis and processing of RNA fractions, suggesting their utility in studying RNA metabolism mechanisms (Kann, Kohn, Widerlite, & Gullion, 1974).

Cancer Therapeutic Studies

Research has shown marked activity of related nitrosoureas against intracerebral leukemia, indicating their potential as therapeutic agents in cancer treatment. The study highlights their effectiveness in animal models, particularly against intracerebral L1210 leukemia (Schabel, Johnston, Mccaleb, Montgomery, Laster, & Skipper, 1963).

Brain Tumor Treatment Evaluation

Another study evaluated the use of related compounds in treating anaplastic gliomas, emphasizing their significance in brain tumor therapy. It involved a controlled, prospective, randomized study, offering insights into effective cancer treatments (Walker, Alexander, Hunt, Maccarty, Mahaley, Mealey, Norrell, Owens, Ransohoff, Wilson, Gehan, & Strike, 1978).

DNA Damage and Repair Research

A study compared the effects of related compounds on DNA damage and repair, specifically evaluating their potential for causing DNA cross-links. This research is crucial in understanding the mechanisms of DNA damage and potential therapeutic applications (Penketh, Shyam, & Sartorelli, 2000).

Pharmacokinetics in Brain Tumors

Research on the pharmacokinetics of related compounds in brain tumors using positron emission tomography provides essential data on how these compounds behave in the human body, particularly in the context of brain tumors (Diksic, Sako, Feindel, Kato, Yamamoto, Farrokhzad, & Thompson, 1984).

Mechanism of Action

Target of Action

N,N-Bis(2-chloroethyl)-4-nitroaniline, also known as N,N-bis(2-chloroethyl)nitrous amide , is a type of nitrogen mustard, which are alkylating agents that primarily target DNA . They react with the N7 position of guanine residues through the reactive N,N-bis-(2-chloroethyl)amine functional group .

Mode of Action

The compound forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound interferes with the normal functioning of DNA, blocking DNA replication and transcription . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage .

Pharmacokinetics

A similar compound, 5-[n,n-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (sn 23862), has been studied in mice . The plasma pharmacokinetics of SN 23862 were found to have a half-life of 1.1 hours

Result of Action

The result of the compound’s action is the induction of DNA damage in rapidly dividing cells, such as cancer cells . This leads to cell death and potentially tumor shrinkage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other molecules and the rate of cell division .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of n,n-Bis(2-chloroethyl)-4-nitroaniline can be achieved through a multi-step reaction pathway involving the nitration of aniline, followed by the chlorination of the resulting nitroaniline intermediate, and finally the alkylation of the chlorinated intermediate with 2-chloroethylamine.", "Starting Materials": [ "Aniline", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium nitrite", "2-Chloroethylamine", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of Aniline", "Aniline is dissolved in concentrated sulfuric acid and cooled to 0-5°C.", "A solution of sodium nitrite in water is added dropwise to the aniline solution with stirring.", "The resulting nitrosobenzene intermediate is then treated with a mixture of concentrated sulfuric acid and nitric acid at a temperature of 0-5°C.", "The reaction mixture is then quenched with ice water and the resulting yellow solid is collected by filtration and washed with water.", "Step 2: Chlorination of Nitroaniline Intermediate", "The nitroaniline intermediate is dissolved in concentrated hydrochloric acid and cooled to 0-5°C.", "A solution of sodium nitrite in water is added dropwise to the nitroaniline solution with stirring.", "The resulting diazonium salt intermediate is then treated with a solution of sodium chloride and hydrochloric acid at a temperature of 0-5°C.", "The resulting chloronitroaniline intermediate is collected by filtration and washed with water.", "Step 3: Alkylation of Chlorinated Intermediate with 2-Chloroethylamine", "The chlorinated intermediate is dissolved in ethanol and cooled to 0-5°C.", "A solution of 2-chloroethylamine in ethanol is added dropwise to the chlorinated intermediate solution with stirring.", "The resulting n,n-Bis(2-chloroethyl)-4-nitroaniline product is collected by filtration and washed with water and sodium hydroxide solution." ] }

CAS No.

55743-71-0

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

1-cyclohexyltetradecylcyclohexane

InChI

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3

InChI Key

COJYJGCWESKHMR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.